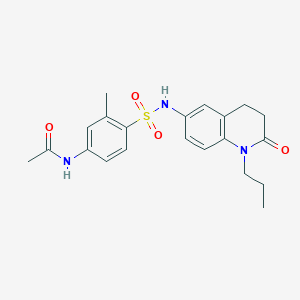
N-(3-methyl-4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-4-(N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of related tetrahydroisoquinoline derivatives involves complex processes that aim at exploring their potential therapeutic applications. For example, Werbel et al. (1986) investigated the synthesis of a series of compounds through a process that involves condensation with 4,7-dichloroquinoline, demonstrating significant antimalarial activity against resistant strains of Plasmodium berghei and suggesting the potential for clinical trials (Werbel et al., 1986). Similarly, the structural aspects of amide-containing isoquinoline derivatives have been studied, highlighting their ability to form crystalline salts and inclusion compounds with potential fluorescence applications (Karmakar et al., 2007).
Antitumor and Antiproliferative Activities
Several studies have focused on the antitumor and antiproliferative activities of tetrahydroisoquinoline derivatives. Marciniec et al. (2017) synthesized acetylenic quinolinesulfonamide derivatives, testing them against human breast cancer cell lines and finding some compounds with potent antitumor activities, comparable to cisplatin (Marciniec et al., 2017). Another study by Al-Suwaidan et al. (2016) reported on the design, synthesis, and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for their antitumor activity, identifying compounds with significant broad-spectrum antitumor activity (Al-Suwaidan et al., 2016).
Analgesic and Anti-inflammatory Activities
Research into the analgesic and anti-inflammatory activities of quinazolinone derivatives has led to the synthesis of compounds with potential therapeutic benefits. Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides, investigating their analgesic, anti-inflammatory, and ulcerogenic index activities and finding compounds with potent analgesic and anti-inflammatory activities, highlighting their therapeutic potential with mild ulcerogenic effects compared to aspirin (Alagarsamy et al., 2015).
Antimicrobial Activity
The antimicrobial activities of tetrahydroisoquinoline derivatives have also been explored. Rao et al. (2020) synthesized a series of derivatives and evaluated their antibacterial activity, indicating that compounds with specific substitutions may exhibit significant antimicrobial properties (Rao et al., 2020).
properties
IUPAC Name |
N-[3-methyl-4-[(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-11-24-19-8-6-18(13-16(19)5-10-21(24)26)23-29(27,28)20-9-7-17(12-14(20)2)22-15(3)25/h6-9,12-13,23H,4-5,10-11H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYNAEIZJJFDTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

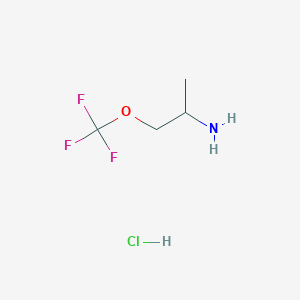
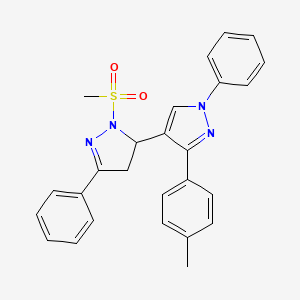
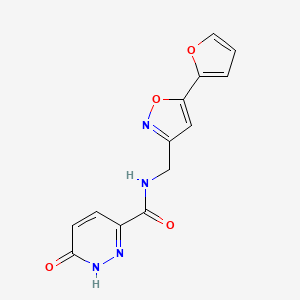
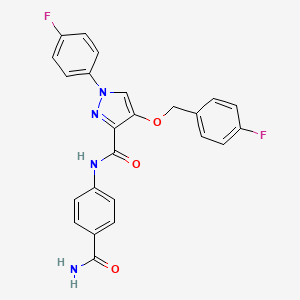
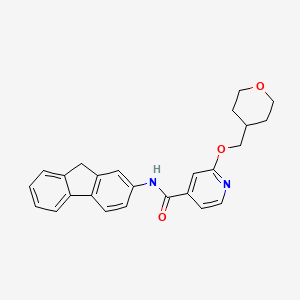
![6-Methyl-4-(4-methylpyrazol-1-yl)-5H-pyrrolo[3,2-d]pyrimidine;hydrochloride](/img/structure/B2471700.png)
![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2471702.png)
![2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2471703.png)
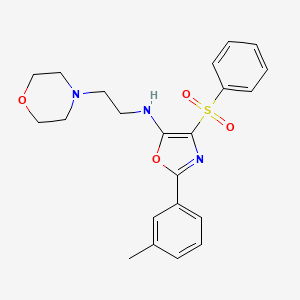
![2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B2471708.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2471710.png)

![N-(1-cyanocyclopentyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B2471713.png)